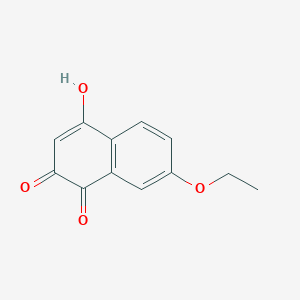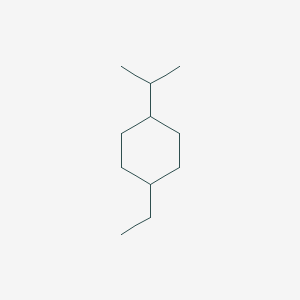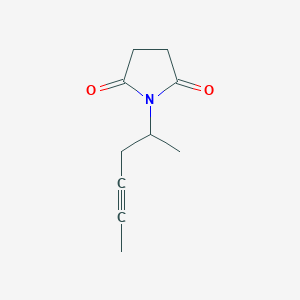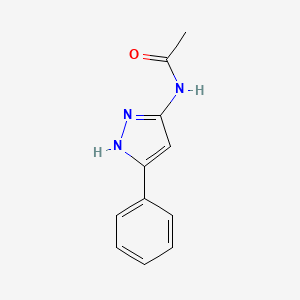
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring, with additional ethoxy and hydroxy substituents at the 7 and 2 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- typically involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.
Hydroxylation: The hydroxyl group at the 2-position can be introduced via a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in redox reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent due to its ability to generate reactive oxygen species.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species such as superoxide anions and hydrogen peroxide. These reactive species can cause oxidative damage to cellular components, leading to cell death. The compound’s ability to interact with cellular thiols and disrupt redox homeostasis further contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-: Known for its use in traditional medicine and as a dye.
2-Methyl-1,4-naphthalenedione (Menadione): A synthetic form of vitamin K with anticoagulant properties.
2-Bromo-1,4-naphthalenedione: Exhibits strong antimicrobial activity.
Uniqueness
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- is unique due to the presence of both ethoxy and hydroxy groups, which enhance its solubility and reactivity
Eigenschaften
CAS-Nummer |
58472-31-4 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
7-ethoxy-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-7-3-4-8-9(5-7)12(15)11(14)6-10(8)13/h3-6,13H,2H2,1H3 |
InChI-Schlüssel |
UJTRHNANWJGQHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide](/img/structure/B14144851.png)
![4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14144853.png)

![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)



![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)
![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)


![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
